(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid
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Overview
Description
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is an organic compound characterized by the presence of bromine atoms, a methyl group, and a carbamoylsulfamic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methylphenylamine to obtain 3,5-dibromo-4-methylphenylamine, which is then reacted with sulfamic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less substituted phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Less substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylphenylamine
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-methylphenylboronic acid
Uniqueness
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is unique due to the presence of both bromine atoms and the carbamoylsulfamic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8Br2N2O4S |
---|---|
Molecular Weight |
388.04 g/mol |
IUPAC Name |
(3,5-dibromo-4-methylphenyl)carbamoylsulfamic acid |
InChI |
InChI=1S/C8H8Br2N2O4S/c1-4-6(9)2-5(3-7(4)10)11-8(13)12-17(14,15)16/h2-3H,1H3,(H2,11,12,13)(H,14,15,16) |
InChI Key |
XBWKZLBEUSPLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NC(=O)NS(=O)(=O)O)Br |
Origin of Product |
United States |
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